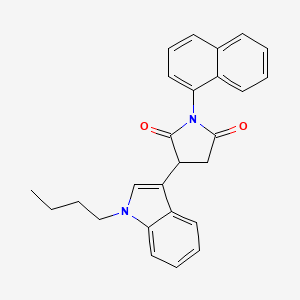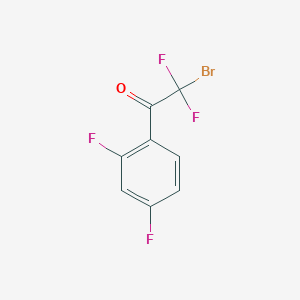
S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is a complex organic compound characterized by its unique molecular structure This compound contains a cyclohexyl ring substituted with dimethyl groups, an aminoethyl chain, and a thiosulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 2,4-dimethylcyclohexanone with butylamine to form an intermediate. This intermediate is then reacted with ethylene oxide to introduce the aminoethyl group. Finally, the thiosulfate group is introduced through a reaction with sodium thiosulfate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of strong bases or acids, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexyl and aminoethyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can interact with thiol groups in proteins, potentially altering their function. The aminoethyl chain may facilitate binding to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate: Similar structure but with a different position of the dimethyl groups.
S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate: Contains a methoxyphenyl group instead of a cyclohexyl ring.
S-2-((4-(2,5-Dimethylphenyl)butyl)amino)ethyl thiosulfate: Similar structure with a phenyl ring instead of a cyclohexyl ring.
Uniqueness
S-2-((4-(2,4-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both aminoethyl and thiosulfate groups
Eigenschaften
CAS-Nummer |
21209-11-0 |
|---|---|
Molekularformel |
C14H29NO3S2 |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
4-[(1S)-2,4-dimethylcyclohexyl]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C14H29NO3S2/c1-12-6-7-14(13(2)11-12)5-3-4-8-15-9-10-18-20(16,17)19/h12-15H,3-11H2,1-2H3,(H,16,17,19)/t12?,13?,14-/m0/s1 |
InChI-Schlüssel |
OMUUGIGUHKEFLG-RUXDESIVSA-N |
Isomerische SMILES |
CC1CC[C@@H](C(C1)C)CCCCNCCOS(=O)(=S)O |
Kanonische SMILES |
CC1CCC(C(C1)C)CCCCNCCOS(=O)(=S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



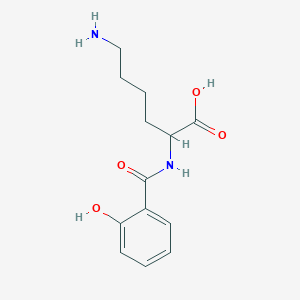
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)
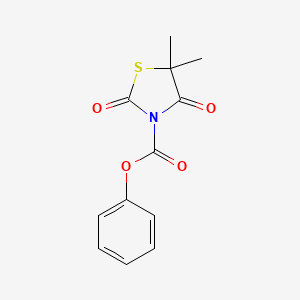
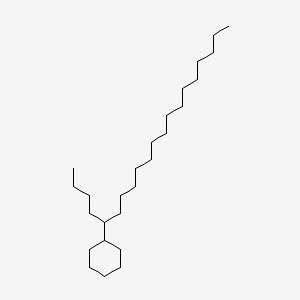

methyl]phosphonate](/img/structure/B14155186.png)
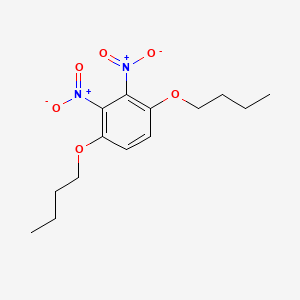

![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)
![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)
